
N-benzylazepane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylazepane-2-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have important applications in biology, including as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylazepane-2-carboxamide can be achieved through various methods. One common approach involves the reaction of azepane with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve automated flow preparation techniques. These methods utilize advanced flow chemistry devices and software to control multiple steps of the synthesis process, ensuring high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-benzylazepane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N-benzylazepane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA binding reagent and enzyme inhibitor.
Medicine: Explored for its anticancer and antidiabetic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzylazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-benzylpyrazine-2-carboxamide: Similar in structure but contains a pyrazine ring instead of an azepane ring.
N-benzylpiperazine-2-carboxamide: Contains a piperazine ring instead of an azepane ring.
Uniqueness
N-benzylazepane-2-carboxamide is unique due to its specific azepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-benzylazepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c17-14(13-9-5-2-6-10-15-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13,15H,2,5-6,9-11H2,(H,16,17) |
InChI Key |
OXQFOOZJQDWKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


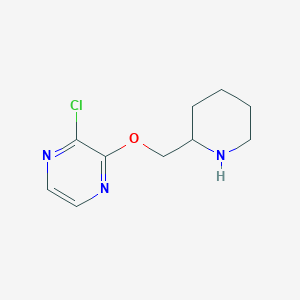
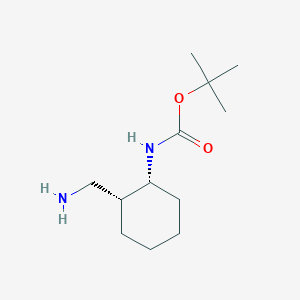



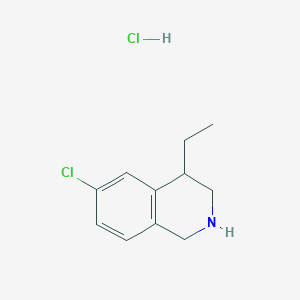
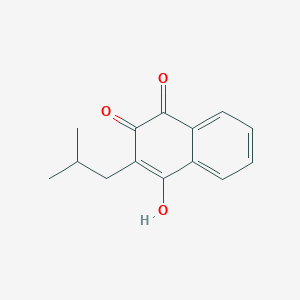
![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)
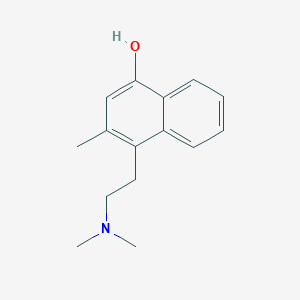
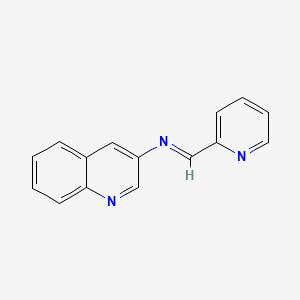

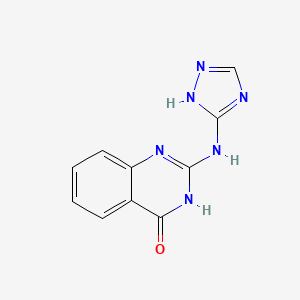
![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)

